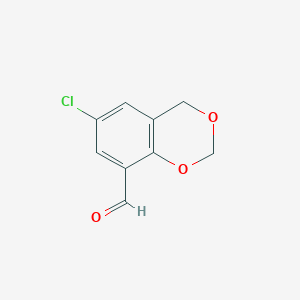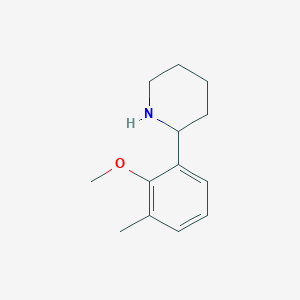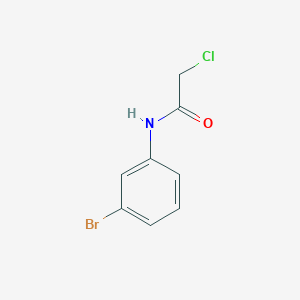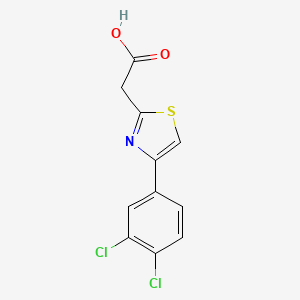
2,5-Di(2-thienyl)-1H-pyrrole
概要
説明
2,5-Di(2-thienyl)-1H-pyrrole is a compound that has been studied for its potential applications in the field of molecular electronics . It is known for its electrochemical behavior and its ability to undergo electrochemical polymerization . This compound can be used as a monomer for the production of conducting polymers .
Synthesis Analysis
The synthesis of substituted 2,5-di(2-thienyl)pyrroles has been described in various studies . One method involves the Paal–Knorr condensation reaction . The yield can be improved by refluxing the solution of the intermediate 1,4-di-(2-thienyl)-1,4-butanedione with ammonium acetate, glacial acetic acid, and acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two thiophene rings and one pyrrole ring . This structure allows for high resonance energy, electrophilic reactivity, high π-electron density, and a planar structure .Chemical Reactions Analysis
The modification of 2,5-di(2-thienyl)pyrroles has been studied with the aim of preparing compounds that can serve as precursors of polymers and monomers showing electrical conductivity and specific photochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure . It exhibits multi-staged redox processes and multi-colored anodic electrochromic behavior .科学的研究の応用
Applications in Molecular Electronics and Conducting Polymers
Electrochemical Behavior and Polymerization 2,5-Di(2-thienyl)-1H-pyrrole (DTP) has garnered significant attention for its electrochemical properties, particularly concerning its behavior during electrochemical polymerization. DTP serves as a monomer in the production of conducting polymers, which are critical components in molecular electronics. These polymers exhibit distinct electrochemical characteristics, making them suitable for various applications (Abashev, Bushueva, & Shklyaeva, 2011).
Electrochromic and Electrochemical Properties Research into the electrochromic and electrochemical properties of DTP derivatives has revealed their potential in creating electrically conductive films. These films, synthesized through electropolymerization, demonstrate significant electroactivity and robustness, making them suitable for electrochromic applications. The materials transition between different colors rapidly, indicating their utility in dynamic display systems (Hwang, Son, & Shim, 2010).
Organic Electroluminescent Devices The strong fluorescence emitted by certain DTP derivatives when they possess an electron-withdrawing group has been leveraged in organic electroluminescent devices. These materials, especially those featuring a ketene dithioacetal S,S-dioxide group, have showcased high performance as efficient dopants in the emitting layers of these devices, thus enhancing luminous efficiency (Yanai et al., 2000).
作用機序
Target of Action
It is known that the compound can serve as a precursor for polymers and monomers showing electrical conductivity and specific photochemical properties .
Mode of Action
The mode of action of 2,5-Di(2-thienyl)-1H-pyrrole involves its interaction with its targets to induce changes in their electrical conductivity and photochemical properties
Biochemical Pathways
The biochemical pathways affected by this compound are related to electrical conductivity and photochemical properties . The compound can serve as a precursor for polymers and monomers that exhibit these properties
Result of Action
The result of the action of this compound is the creation of compounds that exhibit electrical conductivity and specific photochemical properties . These compounds can serve as precursors for polymers and monomers .
将来の方向性
The future directions for the study of 2,5-Di(2-thienyl)-1H-pyrrole include its potential use in various branches of science and technology . This includes its use in the production of antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, and transparent materials for electrodes .
特性
IUPAC Name |
2,5-dithiophen-2-yl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHRCHHNCOTPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102100-20-9 | |
| Record name | 1H-Pyrrole, 2,5-di-2-thienyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102100-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00400288 | |
| Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89814-62-0 | |
| Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Di(2-thienyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1364863.png)
![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)
![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)
![1-[(3-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364869.png)





![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
